molecular formula C9H9F3O3 B1309735 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol CAS No. 562840-50-0

2-Methoxy-5-(trifluoromethoxy)benzyl alcohol

Cat. No.: B1309735
CAS No.: 562840-50-0
M. Wt: 222.16 g/mol
InChI Key: NXUXBQMYALBYGH-UHFFFAOYSA-N
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Description

2-Methoxy-5-(trifluoromethoxy)benzyl alcohol is an organic compound with the molecular formula C9H9F3O3 It is characterized by the presence of both methoxy and trifluoromethoxy groups attached to a benzyl alcohol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol typically involves the reduction of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde. One common method includes dissolving 2-Methoxy-5-(trifluoromethoxy)benzaldehyde in methanol and adding sodium borohydride as the reducing agent. The reaction mixture is stirred at room temperature until the reduction is complete. The resulting product is then concentrated and purified .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced further to form different derivatives.

    Substitution: The methoxy and trifluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) is commonly used for the reduction of the aldehyde to the alcohol.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products:

    Oxidation: 2-Methoxy-5-(trifluoromethoxy)benzaldehyde or 2-Methoxy-5-(trifluoromethoxy)benzoic acid.

    Reduction: Various reduced derivatives depending on the specific conditions and reagents used.

    Substitution: Substituted benzyl alcohols with different functional groups replacing the methoxy or trifluoromethoxy groups.

Scientific Research Applications

2-Methoxy-5-(trifluoromethoxy)benzyl alcohol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol involves its interaction with various molecular targets and pathways. The methoxy and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can lead to changes in biochemical pathways, making the compound useful in research and potential therapeutic applications.

Comparison with Similar Compounds

  • 3-(Trifluoromethoxy)phenyl)methanol
  • 2-Nitro-5-(trifluoromethoxy)phenyl)methanol

Uniqueness: 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol is unique due to the presence of both methoxy and trifluoromethoxy groups on the benzyl alcohol structure. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, making it valuable for various research applications .

Properties

IUPAC Name

[2-methoxy-5-(trifluoromethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O3/c1-14-8-3-2-7(4-6(8)5-13)15-9(10,11)12/h2-4,13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUXBQMYALBYGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OC(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407498
Record name 2-methoxy-5-(trifluoromethoxy)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

562840-50-0
Record name 2-methoxy-5-(trifluoromethoxy)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 562840-50-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Dissolve 2-methoxy-5-trifluoromethoxy-benzaldehyde (9.0 g, 40.9 mmol) in MeOH (100 mL) and treat with sodium borohydride (1.45 g, 38.3 mmol). Stir at RT for 1 h., then carefully quench with 1N HCl to pH 3. Concentrate, then extract the aqueous mixture with CH2Cl2 (3×100 mL). Combine the organic phases and wash with saturated NaHCO3 (100 mL) and brine (100 mL). Dry the organic layer, then filter, and concentrate. Purify the crude material by flash chromatography using a linear gradient of 100% hexanes to 40% EtOAc/hexanes to give (2-methoxy-5-trifluoromethoxy-phenyl)-methanol (6.86 g, 75%) as a colorless oil. 1H NMR (400 MHz, CDCl3) δ 7.19 (m, 1H), 7.10 (dd, 1H, J=2.9, 8.8 Hz), 6.83 (d, 1H, J=8.8 Hz), 4.66 (d, 2H, J=6.4 Hz), 3.85 (s, 3H), 2.21 (t, 1H, J=6.4 Hz).
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step Two

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